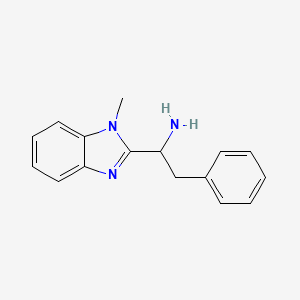
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the treatment of parasitic infections and certain types of cancer.
Industry: In the industrial sector, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in DNA replication, making them effective against rapidly dividing cells, such as cancer cells . The exact molecular pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine can be compared with other benzimidazole derivatives, such as:
1-(1H-Benzimidazol-2-yl)-2-phenylethanamine: Similar in structure but lacks the methyl group at the 1-position of the benzimidazole ring.
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different substituents, leading to varied chemical and biological properties.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: A series of compounds with different substituents at the propenone moiety, exhibiting diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C16H17N3 |
|---|---|
Molekulargewicht |
251.33 g/mol |
IUPAC-Name |
1-(1-methylbenzimidazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)13(17)11-12-7-3-2-4-8-12/h2-10,13H,11,17H2,1H3 |
InChI-Schlüssel |
GUMPLZVLDSGQHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate](/img/structure/B14113951.png)

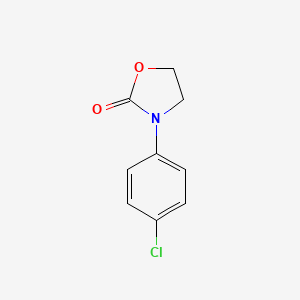
![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)
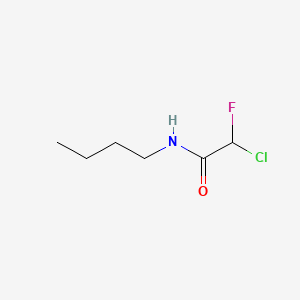
![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
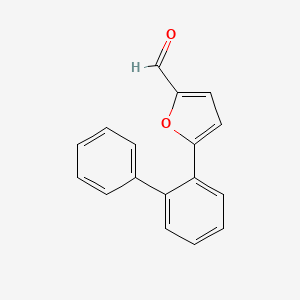
![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)
![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
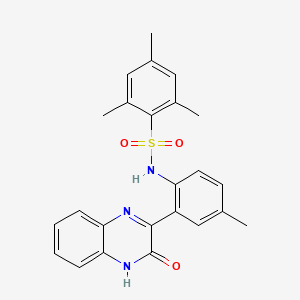
![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
